bungeiside C
bungeiside C
Brand Name:
Vulcanchem
CAS No.:
149475-53-6
VCID:
VC0127010
InChI:
InChI=1S/C19H26O11/c1-8(20)9-2-4-10(5-3-9)29-19-17(26)15(24)14(23)12(30-19)7-28-18-16(25)13(22)11(21)6-27-18/h2-5,11-19,21-26H,6-7H2,1H3/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1
SMILES:
CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O
Molecular Formula:
C19H26O11
Molecular Weight:
430.4 g/mol
bungeiside C
CAS No.: 149475-53-6
Main Products
VCID: VC0127010
Molecular Formula: C19H26O11
Molecular Weight: 430.4 g/mol
CAS No. | 149475-53-6 |
---|---|
Product Name | bungeiside C |
Molecular Formula | C19H26O11 |
Molecular Weight | 430.4 g/mol |
IUPAC Name | 1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone |
Standard InChI | InChI=1S/C19H26O11/c1-8(20)9-2-4-10(5-3-9)29-19-17(26)15(24)14(23)12(30-19)7-28-18-16(25)13(22)11(21)6-27-18/h2-5,11-19,21-26H,6-7H2,1H3/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 |
Standard InChIKey | YQOKGDRMWQLQNR-BMVMOQKNSA-N |
Isomeric SMILES | CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O |
SMILES | CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |
Synonyms | 4-O-priverosyl acetophenone bungeiside C bungeiside-C |
PubChem Compound | 127686 |
Last Modified | Nov 11 2021 |
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